(3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

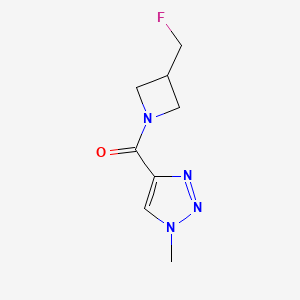

(3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic organic compound that features both azetidine and triazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN4O/c1-12-5-7(10-11-12)8(14)13-3-6(2-9)4-13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEPHZXWBPCMIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. One possible route could involve:

Formation of the azetidine ring: Starting from a suitable precursor, such as a β-amino alcohol, cyclization can be achieved under acidic or basic conditions.

Introduction of the fluoromethyl group: This can be done via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Coupling of the two moieties: The final step would involve coupling the azetidine and triazole moieties under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for scale-up, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the triazole moiety.

Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions could occur, especially at the fluoromethyl group or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions might include the use of strong nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole rings, such as (3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone, exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a variety of pathogens, including bacteria and fungi. The presence of the fluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with microbial targets .

Anticancer Properties

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. The compound's structure may allow it to interact with specific biological pathways involved in tumor growth. Research into similar compounds has demonstrated promising results in inhibiting cell lines associated with various cancers .

Neuroprotective Effects

Emerging studies suggest that triazole-containing compounds may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Agriculture

Pesticidal Activity

Compounds like this compound have been investigated for their pesticidal properties. Their ability to disrupt the life cycles of pests makes them candidates for developing new agrochemicals. The fluorinated moiety may enhance the compound's stability and efficacy against agricultural pests .

Herbicide Development

The unique structural features of this compound suggest potential applications in herbicide development. Its selective toxicity towards specific plant species could be harnessed to create more effective herbicides that minimize environmental impact .

Material Science

Polymeric Materials

Research into polymeric materials incorporating triazole units has shown enhanced properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices could lead to the development of advanced materials with tailored properties for specific applications .

Sensors and Catalysts

The compound's unique electronic properties make it a candidate for use in sensors and catalytic applications. Its ability to undergo specific chemical transformations could be exploited in designing efficient catalysts for organic reactions or sensors for detecting environmental pollutants .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azetidine and triazole moieties could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

- (3-(chloromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

- (3-(bromomethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The presence of the fluoromethyl group in (3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone might confer unique properties, such as increased metabolic stability or enhanced binding affinity to biological targets, compared to its chloro- or bromo- analogs.

Biological Activity

The compound (3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluoromethyl group attached to an azetidine ring and a triazole moiety, which contributes to its unique properties and biological activities.

Biological Activity Overview

Research on this compound has revealed several key areas of biological activity:

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, certain derivatives have demonstrated pro-apoptotic effects in cancer cell lines, inducing late apoptosis or necrosis in various types of cancer cells such as leukemia and melanoma .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar triazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens, making them potential candidates for developing new antimicrobial agents .

3. Immunomodulatory Effects

Research indicates that compounds with similar structures can modulate immune responses. For example, they may enhance the activity of immune cells in the presence of programmed cell death protein 1 (PD-1), suggesting potential applications in cancer immunotherapy .

The mechanisms by which this compound exerts its biological effects include:

1. Inhibition of Cell Proliferation

Compounds in this class have been shown to inhibit cell proliferation by inducing cell cycle arrest at various phases, particularly the G0/G1 phase . This effect is crucial for their anticancer activity.

2. Induction of Apoptosis

The ability to induce apoptosis in cancer cells is a significant mechanism contributing to their anticancer properties. The activation of apoptotic pathways leads to programmed cell death, which is essential for eliminating malignant cells .

3. Interaction with Molecular Targets

These compounds may interact with specific molecular targets within cells, including enzymes and receptors involved in cancer progression and immune regulation .

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

Q & A

Basic Research Questions

Q. How is (3-(fluoromethyl)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone synthesized, and what analytical methods validate its purity and structure?

- Methodology : The compound is synthesized via multi-step organic reactions, often involving azetidine and triazole building blocks. For example, intermediates like 1-methyl-1H-1,2,3-triazole derivatives are coupled with fluoromethyl-substituted azetidine scaffolds using coupling agents such as EDCI or HATU. Structural validation relies on 1H-NMR spectroscopy to confirm regiochemistry and purity, with chemical shifts for triazole protons typically appearing between δ 7.5–8.5 ppm and azetidine protons in the δ 3.0–4.5 range . High-resolution mass spectrometry (HRMS) and elemental analysis further confirm molecular composition.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology : 1H-NMR, 13C-NMR, and 19F-NMR are essential for verifying the fluoromethyl group and triazole-azetidine connectivity. Discrepancies in peak assignments (e.g., overlapping signals) are resolved using 2D NMR (COSY, HSQC) and computational tools like density functional theory (DFT) to simulate spectra. For instance, DFT-calculated chemical shifts for the fluoromethyl group align with experimental δ 4.5–5.0 ppm in 19F-NMR .

Advanced Research Questions

Q. How does crystallography contribute to understanding the compound's conformation, and what challenges arise in refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) reveals the compound’s spatial arrangement, including bond angles and dihedral angles between the triazole and azetidine rings. The SHELX suite (e.g., SHELXL) is used for refinement, particularly for handling fluorine atoms, which exhibit high electron density and require careful parameterization. Challenges include resolving disorder in the fluoromethyl group and mitigating twinning effects in crystals .

Q. What computational approaches predict the compound's reactivity and interactions, and how do they compare with experimental data?

- Methodology : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Molecular docking (AutoDock Vina) models interactions with biological targets like kinases or proteases. Experimental validation involves comparing predicted binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Discrepancies arise due to solvent effects or protein flexibility not modeled in silico .

Q. How does the fluoromethyl group influence the compound's bioactivity, and what strategies optimize its pharmacological profile?

- Methodology : The fluoromethyl group enhances metabolic stability by resisting oxidative degradation. Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like -CH3, -CF3, or -OCH3. Bioassays (e.g., enzyme inhibition assays) reveal that fluorination improves target binding by 2–3-fold compared to non-fluorinated analogs, as seen in studies on similar triazole-containing PPI stabilizers .

Q. What contradictions exist in biological assay data for this compound, and how can they be methodologically addressed?

- Methodology : Discrepancies in IC50 values across assays (e.g., cell-free vs. cell-based) may stem from off-target effects or assay conditions. To resolve this, orthogonal assays (e.g., CRISPR-based target validation) and proteomics profiling are employed. For example, conflicting data on cytotoxicity in (high yields vs. low activity) are addressed by verifying compound integrity post-assay via LC-MS .

Q. What strategies enhance the compound's metabolic stability without compromising target binding?

- Methodology : Isotopic labeling (e.g., 18F for PET imaging) tracks metabolic pathways, while replacing labile protons with deuterium (deuterium scrambling) reduces CYP450-mediated oxidation. Parallel artificial membrane permeability assays (PAMPA) optimize logP values to balance solubility and membrane penetration .

Q. How is the compound's stability under physiological conditions assessed, and what degradation pathways are identified?

- Methodology : Stability is evaluated via accelerated degradation studies (pH 1–10 buffers, 37°C). LC-MS/MS identifies degradation products, such as hydrolyzed azetidine rings or triazole oxidation. For example, the fluoromethyl group undergoes slow hydrolysis to -COOH in acidic conditions, requiring formulation adjustments like lyophilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.